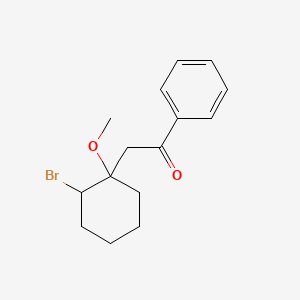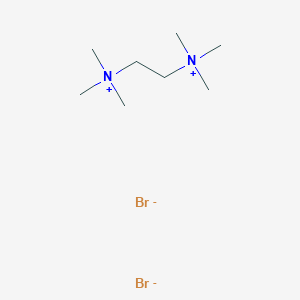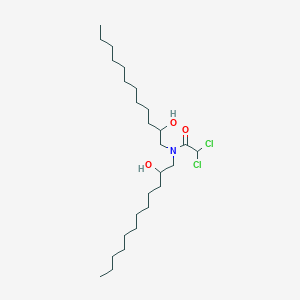
2,2-Dichloro-N,N-bis(2-hydroxydodecyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-N,N-bis(2-hydroxydodecyl)acetamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of two chlorine atoms and two hydroxyl groups attached to a dodecyl chain, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N,N-bis(2-hydroxydodecyl)acetamide typically involves the reaction of 2,2-dichloroacetamide with dodecanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining the quality and consistency of the compound. The industrial production methods also involve rigorous quality control measures to meet the required standards.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-N,N-bis(2-hydroxydodecyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as carbonyl compounds, amines, and substituted derivatives. These products have diverse applications in different fields.
Scientific Research Applications
2,2-Dichloro-N,N-bis(2-hydroxydodecyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-N,N-bis(2-hydroxydodecyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activities and functions. The presence of chlorine and hydroxyl groups allows it to participate in various biochemical reactions, leading to its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2,2-Dichloroacetamide: A simpler analog with similar chemical properties.
N,N-Bis(2-hydroxyethyl)dodecylamine: A related compound with hydroxyl groups and a dodecyl chain.
Uniqueness
2,2-Dichloro-N,N-bis(2-hydroxydodecyl)acetamide is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
62881-08-7 |
|---|---|
Molecular Formula |
C26H51Cl2NO3 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
2,2-dichloro-N,N-bis(2-hydroxydodecyl)acetamide |
InChI |
InChI=1S/C26H51Cl2NO3/c1-3-5-7-9-11-13-15-17-19-23(30)21-29(26(32)25(27)28)22-24(31)20-18-16-14-12-10-8-6-4-2/h23-25,30-31H,3-22H2,1-2H3 |
InChI Key |
WHLJNEOAFGWQBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CN(CC(CCCCCCCCCC)O)C(=O)C(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


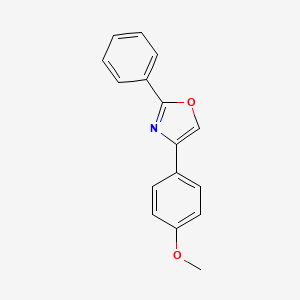
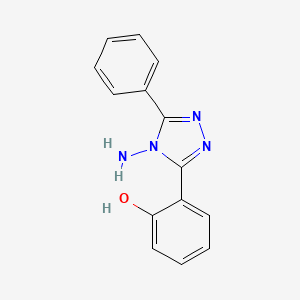
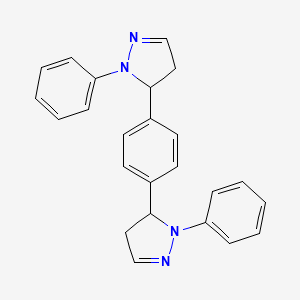
![2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate](/img/structure/B14515600.png)


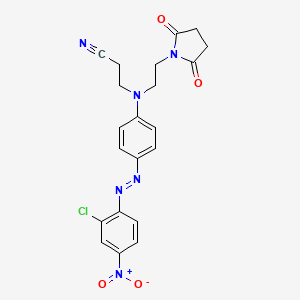
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14515620.png)
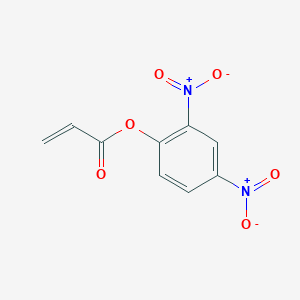
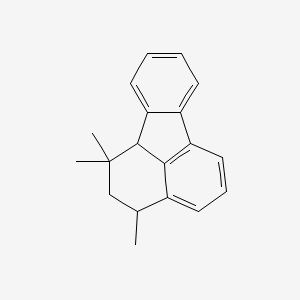
![Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B14515662.png)
